molecular formula C19H22BNO4 B2609107 2-(Benzyloxycarbonyl)pyridine-4-boronic acid pinacol ester CAS No. 2377607-15-1

2-(Benzyloxycarbonyl)pyridine-4-boronic acid pinacol ester

Cat. No.: B2609107
CAS No.: 2377607-15-1
M. Wt: 339.2
InChI Key: VLLTWFCTBVHJNQ-UHFFFAOYSA-N
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Description

2-(Benzyloxycarbonyl)pyridine-4-boronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid pinacol ester moiety, which is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of the compound 2-(Benzyloxycarbonyl)pyridine-4-boronic acid pinacol ester, also known as benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate or Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate, is the carbon-carbon bond formation in organic synthesis . This compound is a boron reagent used in Suzuki-Miyaura coupling reactions .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron reagent (in this case, the this compound) is transferred from boron to palladium . This reaction is facilitated by the relatively stable, readily prepared, and environmentally benign nature of the organoboron reagent .

Biochemical Pathways

The compound affects the Suzuki-Miyaura coupling pathway . This pathway involves the cross-coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of carbon-carbon bonds, which are crucial in organic synthesis .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . These properties suggest that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the formation of carbon-carbon bonds . This is a crucial step in organic synthesis, enabling the creation of complex organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxycarbonyl)pyridine-4-boronic acid pinacol ester typically involves the following steps:

  • Formation of the Boronic Acid Intermediate: : The starting material, 2-(Benzyloxycarbonyl)pyridine, undergoes a borylation reaction with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (80-100°C).

  • Pinacol Ester Formation: : The boronic acid intermediate is then reacted with pinacol in the presence of an acid catalyst to form the pinacol ester. This step is typically performed under mild conditions to avoid decomposition of the boronic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxycarbonyl)pyridine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

  • Suzuki-Miyaura Coupling: : This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or alkenyl products.

  • Oxidation: : The boronic ester can be oxidized to the corresponding boronic acid using oxidizing agents such as hydrogen peroxide or sodium perborate.

  • Substitution: : The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0)

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), toluene

    Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling

    Boronic Acids: Formed through oxidation of the boronic ester

Scientific Research Applications

2-(Benzyloxycarbonyl)pyridine-4-boronic acid pinacol ester has numerous applications in scientific research:

  • Chemistry: : Used as a key reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

  • Biology: : Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

  • Medicine: : Utilized in the development of drug candidates and in medicinal chemistry for the modification of molecular scaffolds.

  • Industry: : Applied in the production of fine chemicals, polymers, and materials science for the creation of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Another boronic ester used in Suzuki-Miyaura coupling, but with a phenyl group instead of a pyridine ring.

    4-Pyridylboronic Acid Pinacol Ester: Similar structure but without the benzyloxycarbonyl group, leading to different reactivity and applications.

    2-(Methoxycarbonyl)pyridine-4-boronic Acid Pinacol Ester: Similar compound with a methoxycarbonyl group instead of a benzyloxycarbonyl group.

Uniqueness

2-(Benzyloxycarbonyl)pyridine-4-boronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. The benzyloxycarbonyl group offers additional protection and stability, making it suitable for complex synthetic routes and applications in various fields.

This compound’s versatility and stability make it a valuable tool in organic synthesis, enabling the efficient formation of carbon-carbon bonds and the development of new materials and pharmaceuticals.

Properties

IUPAC Name

benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BNO4/c1-18(2)19(3,4)25-20(24-18)15-10-11-21-16(12-15)17(22)23-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLTWFCTBVHJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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